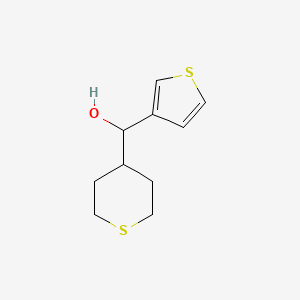

(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol

CAS No.: 2000735-72-6

Cat. No.: VC3148464

Molecular Formula: C10H14OS2

Molecular Weight: 214.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2000735-72-6 |

|---|---|

| Molecular Formula | C10H14OS2 |

| Molecular Weight | 214.4 g/mol |

| IUPAC Name | thian-4-yl(thiophen-3-yl)methanol |

| Standard InChI | InChI=1S/C10H14OS2/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8,10-11H,1-2,4-5H2 |

| Standard InChI Key | HWARLYQUKZDWCS-UHFFFAOYSA-N |

| SMILES | C1CSCCC1C(C2=CSC=C2)O |

| Canonical SMILES | C1CSCCC1C(C2=CSC=C2)O |

Introduction

Molecular Description

-

Chemical Name: (Tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol

-

Core Structure:

-

Tetrahydrothiopyran Ring: A six-membered sulfur-containing heterocyclic ring, partially saturated.

-

Thiophene Ring: A five-membered aromatic sulfur-containing heterocycle.

-

Methanol Group: A hydroxymethyl (-CH2OH) functional group attached to the core structure.

-

Synthesis Pathways

The synthesis of compounds like (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol typically involves multi-step organic reactions. While specific synthesis details for this compound are not readily available in the provided data, similar compounds have been synthesized using the following general strategies:

-

Formation of the Thiopyran Core:

-

Cyclization of sulfur-containing precursors (e.g., mercaptans) with aldehydes or ketones under acidic or basic conditions.

-

-

Introduction of the Thiophene Ring:

-

Coupling reactions, such as Suzuki or Stille coupling, may be employed to attach a thiophene derivative to the thiopyran core.

-

-

Addition of Hydroxymethyl Group:

-

Hydroxymethylation via formaldehyde or related reagents can introduce the methanol group at a specific position.

-

Analytical Characterization

Characterization of this compound would typically involve advanced spectroscopic and analytical techniques:

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR):

-

1H NMR: Signals for aromatic protons from the thiophene ring and aliphatic protons from the tetrahydrothiopyran ring.

-

13C NMR: Distinct peaks for carbons in aromatic, aliphatic, and hydroxyl-bearing positions.

-

-

Infrared Spectroscopy (IR):

-

Hydroxyl (-OH) stretching vibrations (~3200–3600 cm⁻¹).

-

C-S stretching bands characteristic of thiopyran and thiophene rings.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak corresponding to , confirming molecular weight.

-

Pharmaceutical Research

Compounds containing thiopyran and thiophene moieties are often investigated for their biological activities:

-

Antioxidant properties due to electron-rich sulfur atoms.

-

Potential as enzyme inhibitors (e.g., lipoxygenase inhibitors).

Material Science

The presence of sulfur-containing heterocycles makes such compounds candidates for use in electronic materials, such as organic semiconductors.

Synthetic Intermediates

This compound can serve as a building block for more complex molecules in medicinal chemistry or agrochemical research.

Research Directions

Future studies on (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol could focus on:

-

Optimizing synthetic routes to improve yield and scalability.

-

Investigating its biological activities through in vitro and in vivo assays.

-

Exploring its electronic properties for potential use in optoelectronics.

This article provides a foundational understanding of the compound’s structure, synthesis, and potential uses while highlighting areas for further research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume